molecular formula C10H15NO5 B13217740 5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid

5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid

Cat. No.: B13217740
M. Wt: 229.23 g/mol
InChI Key: VGGGLWGQKBUEEY-UHFFFAOYSA-N
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Description

5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid is a heterocyclic compound featuring a morpholine ring and an oxolane ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid typically involves the reaction of morpholine with oxalyl chloride, followed by cyclization with a suitable diol. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its combined morpholine and oxolane rings, which confer distinct chemical and biological properties. This dual-ring structure allows the compound to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual ring counterparts .

Properties

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C10H15NO5/c12-9(11-3-5-15-6-4-11)7-1-2-8(16-7)10(13)14/h7-8H,1-6H2,(H,13,14)

InChI Key

VGGGLWGQKBUEEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1C(=O)N2CCOCC2)C(=O)O

Origin of Product

United States

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